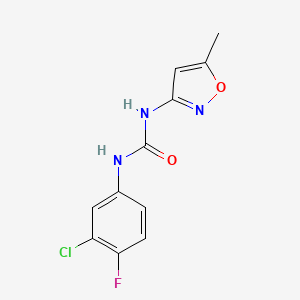
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, also known as CFMU, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. CFMU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in target organisms. In plants, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates and ultimately, plant death. In insects, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to the accumulation of acetylcholine and ultimately, insect death. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have a number of biochemical and physiological effects on target organisms. In plants, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to cause chlorosis, necrosis, and stunting of growth, leading to plant death. In insects, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to cause paralysis, convulsions, and ultimately, death. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various signaling pathways involved in cancer cell survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has several advantages for use in lab experiments, including its high potency and specificity against target organisms, its low toxicity to non-target organisms, and its relatively low cost. However, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea also has some limitations, including its potential for environmental contamination and its potential for development of resistance in target organisms.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, including the development of more efficient synthesis methods, the investigation of its potential use as a fungicide and bactericide, the exploration of its potential use in nanotechnology and drug delivery systems, and the investigation of its potential as a therapeutic agent for various diseases. In addition, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea and its biochemical and physiological effects on target organisms.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with 5-methylisoxazole-3-carboxylic acid to form the corresponding acid chloride, which is then reacted with urea to produce N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea. Another method involves the reaction of 3-chloro-4-fluoronitrobenzene with 5-methylisoxazole to form the corresponding nitro compound, which is then reduced to N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea using a reducing agent such as sodium dithionite. Both methods have been used successfully to synthesize N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea with high yields and purity.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been extensively studied in scientific research for its potential applications in various fields. One of the main areas of research has been its use as a herbicide, as N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have potent herbicidal activity against a wide range of weeds. N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has also been investigated for its potential use as an insecticide, as it has been shown to have insecticidal activity against various insects. In addition, N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-6-4-10(16-18-6)15-11(17)14-7-2-3-9(13)8(12)5-7/h2-5H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBINIEROSDFOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

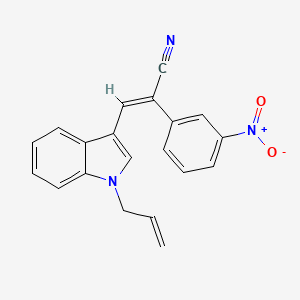

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
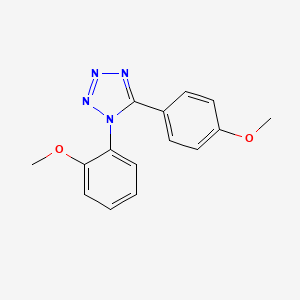
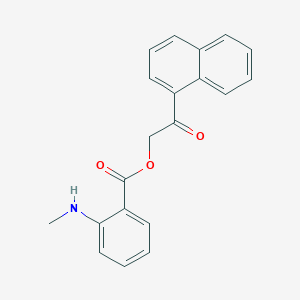
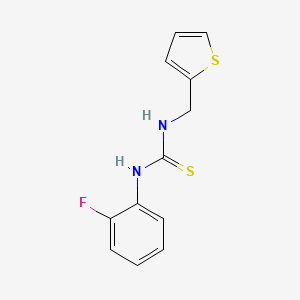
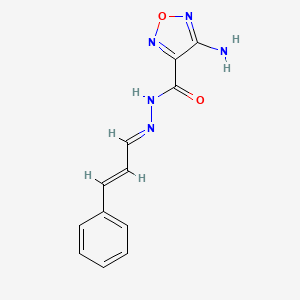
![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)
![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)
